molecular formula C16H16O3 B493268 1-(3,4-Dimethoxyphenyl)-2-phenylethanone CAS No. 3141-93-3

1-(3,4-Dimethoxyphenyl)-2-phenylethanone

Cat. No.: B493268
CAS No.: 3141-93-3
M. Wt: 256.3g/mol
InChI Key: PCHUBNOSEWYQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-2-phenylethanone is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Acetophenone, 3’,4’-dimethoxy-; Acetoveratrone; 3,4-Dimethoxyphenyl methyl ketone; 3’,4’-Dimethoxyacetophenone; 3,4-Dimethoxyacetophenone; 4’-Hydroxy-3’-methoxyacetophenone, methyl ether; 1- (3,4-Dimethoxyphenyl)ethanone; 1- (3,4-dimethoxyphenyl)ethan-1-one .


Synthesis Analysis

The synthesis of this compound involves several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ccc(CC(O)=O)cc1OC . The InChI code for this compound is 1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 .

Scientific Research Applications

  • Mattes and Farid (1986) investigated the photochemical electron-transfer reactions of 1,1-diarylethylenes, including compounds similar to 1-(3,4-Dimethoxyphenyl)-2-phenylethanone. Their study focused on dimerizations, nucleophilic additions, and oxygenation reactions induced by photoexcited cyanoanthracenes (Mattes & Farid, 1986).

  • Singh and Kanvah (2001) conducted photophysical studies on substituted 1,2-diarylethenes, including a compound closely related to this compound. They examined their absorption and fluorescence properties in different solvents and temperatures (Singh & Kanvah, 2001).

  • Tang and Verkade (1996) synthesized optically active derivatives of this compound and studied their fluorescence properties. This research highlighted the potential of these compounds in asymmetric synthesis and their photophysical characteristics (Tang & Verkade, 1996).

  • Artunç et al. (2020) explored the synthesis of phenol derivatives from a compound structurally related to this compound. Their work included investigating the antioxidant activities of these molecules, demonstrating the compound's relevance in creating molecules with potential health benefits (Artunç et al., 2020).

Safety and Hazards

While specific safety data for 1-(3,4-Dimethoxyphenyl)-2-phenylethanone is not available, similar compounds are known to pose certain hazards. For instance, they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use personal protective equipment when handling such compounds .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-9-8-13(11-16(15)19-2)14(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHUBNOSEWYQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350422
Record name 1-(3,4-dimethoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3141-93-3
Record name 1-(3,4-dimethoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)-2-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.